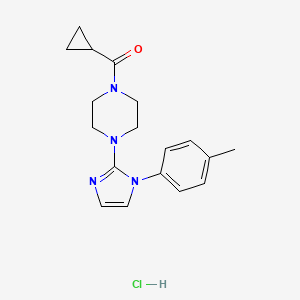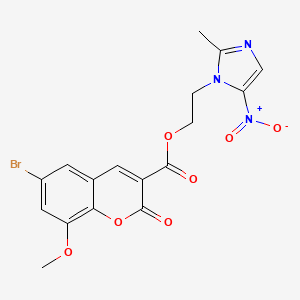
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C17H14BrN3O7 and its molecular weight is 452.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
- Hydrolysis of Ethyl Esters: The hydrolysis of related ethyl esters, like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to compounds with flat molecular structures that form three-dimensional networks through hydrogen bonding. This characteristic is significant for the development of advanced materials and chemical synthesis processes (Hai-qiang Wu et al., 2005).
Catalysis
- N-Heterocyclic Carbenes in Transesterification/Acylation: Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including those derived from imidazole compounds, are efficient catalysts in transesterification reactions. These catalysts can be used in the acylation of alcohols with enol acetates and in the formation of esters from commercially available methyl esters and primary alcohols (G. Grasa et al., 2003).
Antibacterial Activity
- Synthesis of Antibacterial Compounds: The synthesis of new derivatives of 4-hydroxy-chromen-2-one, a structure related to the chromene component of the compound , has shown significant antibacterial activity. This indicates the potential of chromene-based compounds in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).
Synthetic Chemistry
- Synthesis of Derivatives and Rearrangements: Imidazole and chromene derivatives have been synthesized and studied for their rearrangement properties. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to Imidazo[1,2-a]-pyridines and indoles highlights the versatility of these compounds in synthetic chemistry (J. Khalafy et al., 2002).
properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O7/c1-9-19-8-14(21(24)25)20(9)3-4-27-16(22)12-6-10-5-11(18)7-13(26-2)15(10)28-17(12)23/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSFFLWMERMSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

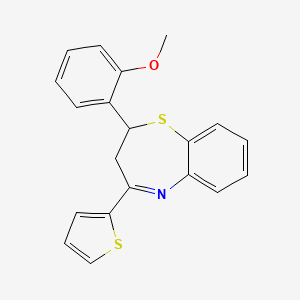
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)
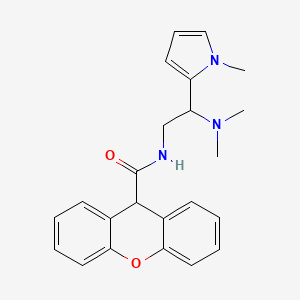

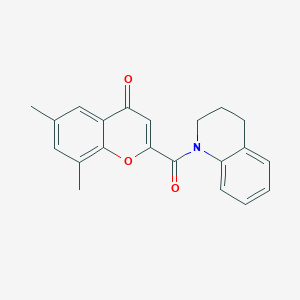
![2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol](/img/structure/B2682579.png)
![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)
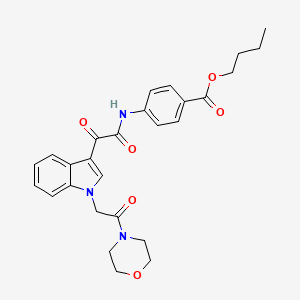

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
